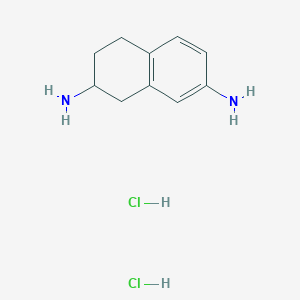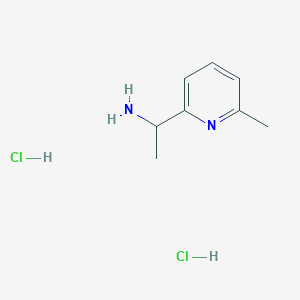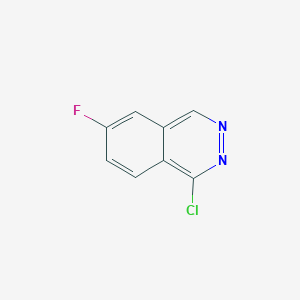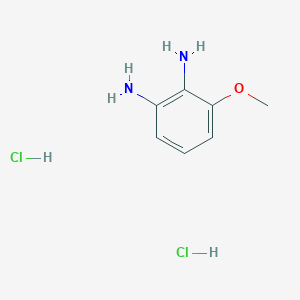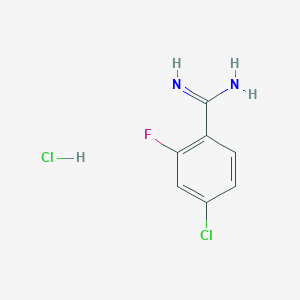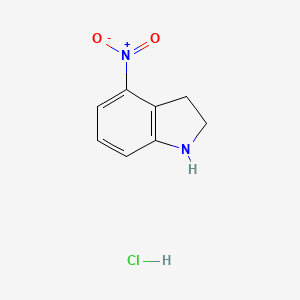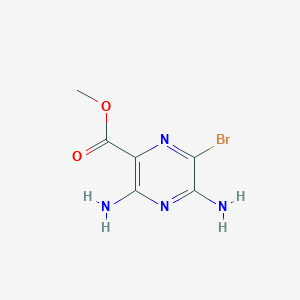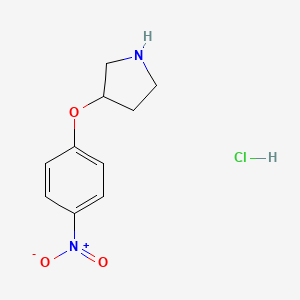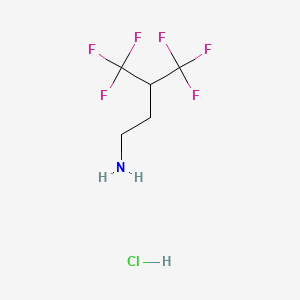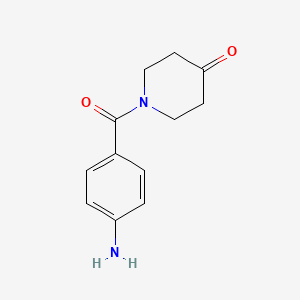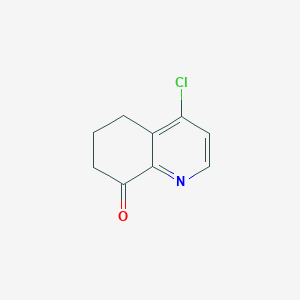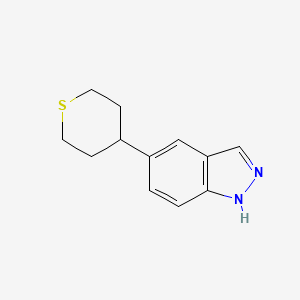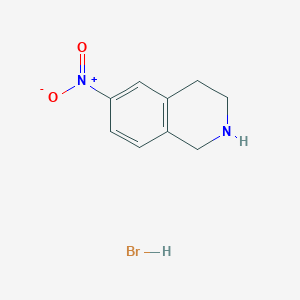
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Übersicht
Beschreibung
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the linear formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is a white solid . It is used for the preparation of (isoquinolinylsulfonyl)benzoic acids .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is represented by the InChI code1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H . The compound has a topological polar surface area of 57.8 Ų . Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical And Chemical Properties Analysis
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has a molecular weight of 259.1 . It is a white solid . The compound has a topological polar surface area of 57.8 Ų .Wissenschaftliche Forschungsanwendungen
Preparation of Isoquinolinylsulfonyl Benzoic Acids
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is utilized in the synthesis of (isoquinolinylsulfonyl)benzoic acids, which are important intermediates in medicinal chemistry for developing new pharmaceuticals .
Multicomponent Reactions
This compound is involved in multicomponent reactions, particularly in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. Such reactions are crucial for creating complex molecules with potential applications in drug discovery and organic synthesis .
Heterogeneous Catalysis
It serves as a substrate in heterogeneous catalysis. For example, it has been used in A3-coupling reactions catalyzed by MCM-41-supported CuI complexes, which are significant for constructing molecular diversity in pharmaceuticals .
4. Biological Activities Against Pathogens and Disorders Derivatives of 1,2,3,4-tetrahydroisoquinolines exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders. This highlights its potential use in developing treatments for these conditions .
Synthesis of Aryl-substituted Derivatives
The compound is also used for synthesizing aryl-substituted derivatives of phenylalanine analogues, which can have applications in biochemistry and pharmacology .
Pictet-Spengler Reaction
It can be involved in the Pictet-Spengler reaction to produce substituted tetrahydroisoquinolines, a method that has historical significance and contemporary relevance in synthetic chemistry .
Zukünftige Richtungen
The THIQ heterocyclic scaffold, which includes 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their structural–activity relationship .
Eigenschaften
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPSIFKSHISMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



